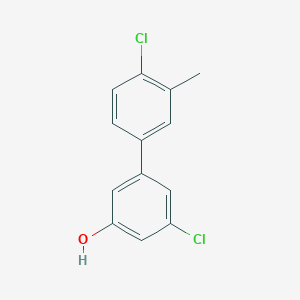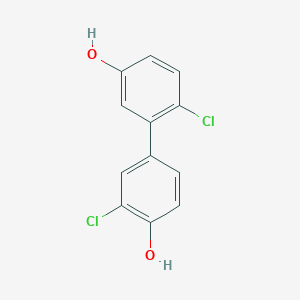
3-Chloro-5-(naphthalen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is an aromatic organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless to pale yellow liquid with a characteristic odor that is miscible in water and alcohols. 3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is used in the synthesis of various compounds, as a reagent in organic synthesis, and as an analytical reagent in the laboratory. It is also used as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds.
Applications De Recherche Scientifique
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is used in various scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds, and as an analytical reagent in the laboratory. It is also used in the synthesis of various compounds and as a reagent in the synthesis of organic molecules.
Mécanisme D'action
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, acts as a catalyst in the production of polymers, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as an analytical reagent in the laboratory. The compound is able to form strong covalent bonds with organic molecules, which allows it to act as a catalyst in the production of polymers and other organic compounds.
Biochemical and Physiological Effects
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, has no known biochemical or physiological effects. It is not toxic and has no known adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time. It is also miscible in water and alcohols and is able to form strong covalent bonds with organic molecules. The main limitation of the compound is that it is corrosive and must be handled with care.
Orientations Futures
The future directions of 3-Chloro-5-(naphthalen-2-yl)phenol, 95%, include further research into its potential applications in the synthesis of various compounds, as a reagent in organic synthesis, and as an analytical reagent in the laboratory. It is also possible that the compound could be used in the production of polymers, pharmaceuticals, and other organic compounds. Additionally, further research may be conducted into its potential biochemical and physiological effects.
Méthodes De Synthèse
3-Chloro-5-(naphthalen-2-yl)phenol, 95%, is synthesized by the reaction of naphthalene-2-ol with hydrochloric acid. The reaction is typically conducted in aqueous solution at a temperature of 30-50°C. The reaction is catalyzed by the addition of sulfuric acid and the product is isolated by distillation.
Propriétés
IUPAC Name |
3-chloro-5-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-8-14(9-16(18)10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZXUEHICGUXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686013 |
Source


|
| Record name | 3-Chloro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(naphthalen-2-YL)phenol | |
CAS RN |
1262000-94-1 |
Source


|
| Record name | 3-Chloro-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














